N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring dual 2,3-dihydro-1,4-benzodioxin (benzodioxane) subunits and a pyrrolidinone ring. The compound’s structure includes a sulfonamide group bridging a benzodioxane ring and a pyrrolidin-3-yl moiety substituted with a second benzodioxane ring.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7S/c23-20-9-13(12-22(20)14-1-3-16-18(10-14)28-7-5-26-16)21-30(24,25)15-2-4-17-19(11-15)29-8-6-27-17/h1-4,10-11,13,21H,5-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRXAMYGAANUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound dissects into three structural domains:
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-amine : A pyrrolidinone core fused to a benzodioxin ring.
- 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride : The sulfonating agent derived from benzodioxine sulfonic acid.
- Sulfonamide linkage : Formed via nucleophilic substitution between the amine and sulfonyl chloride.
Stepwise Synthesis Protocol
Synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-amine
Nitration of 1,4-Benzodioxane
1,4-Benzodioxane undergoes nitration at the 6-position using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C, yielding 6-nitro-1,4-benzodioxane.
Reaction Conditions :
Reduction to 6-Amino-1,4-benzodioxane
The nitro intermediate is reduced via catalytic hydrogenation using Raney Nickel (Ra-Ni) under 25–50 psi H₂ pressure in methanol at 20–50°C.
Optimization :
Pyrrolidinone Ring Formation
The amine reacts with ethyl acrylate in a Michael addition-cyclization sequence. Heating under reflux in toluene with p-toluenesulfonic acid (PTSA) catalyzes lactam formation.
Procedure :
Preparation of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl Chloride
Sulfonation of 1,4-Benzodioxane
Chlorosulfonic acid (ClSO₃H) is added dropwise to 1,4-benzodioxane in dichloromethane (DCM) at 0°C. The mixture stirs for 3 hours to form 6-sulfo-1,4-benzodioxane.
Reaction Conditions :
Chlorination to Sulfonyl Chloride
The sulfonic acid reacts with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) under reflux for 2 hours.
Procedure :
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR (100 MHz, CDCl₃) :
Process Optimization and Challenges
Yield Enhancement Strategies
Chemical Reactions Analysis
Reaction Types and Conditions
This compound participates in three primary reaction categories under controlled laboratory conditions:
Nucleophilic Substitution
The sulfonamide nitrogen acts as a nucleophile in coupling reactions. For example:
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Reaction with 2-bromo-N-(substituted-phenyl)acetamides in DMF with LiH yields 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-phenylacetamides .
Oxidation
Controlled oxidation modifies the sulfur center or aromatic rings:
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Sulfonamide oxidation : KMnO₄ converts the sulfonamide (–SO₂NH–) to sulfonic acid (–SO₃H) under acidic conditions.
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Benzodioxane ring oxidation : Forms quinone-like structures, altering electronic properties.
Reduction
NaBH₄ selectively reduces the pyrrolidinone carbonyl to a hydroxyl group, generating a secondary alcohol derivative.
Mechanistic Insights
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Substitution : LiH deprotonates the sulfonamide (–NH–), creating a strong nucleophile that displaces bromide in bromoacetamides .
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Oxidation : KMnO₄ abstracts electrons from sulfur or aromatic π-systems, forming electrophilic intermediates that react with water or hydroxide.
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Reduction : NaBH₄ delivers hydride to the carbonyl carbon, forming an alkoxide intermediate that protonates to yield alcohol.
Stability and Side Reactions
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Thermal Degradation : Prolonged heating (>80°C) in polar aprotic solvents (e.g., DMF) causes decomposition via sulfonamide cleavage .
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pH Sensitivity : Acidic conditions (pH < 3) protonate the sulfonamide, reducing nucleophilicity and reaction efficiency .
Comparative Reactivity
The compound’s reactivity differs from simpler sulfonamides due to:
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 378.44 g/mol. It features a sulfonamide group, which is known for its biological activity, particularly in pharmaceuticals.
Medicinal Chemistry
The compound has shown promise in various pharmacological studies:
- Antidiabetic Activity : Research indicates that derivatives of benzodioxin compounds exhibit significant inhibitory effects on α-glucosidase, suggesting potential as antidiabetic agents. A study synthesized compounds related to this structure and evaluated their efficacy in enzyme inhibition, highlighting their therapeutic potential against diabetes .
- CNS Disorders : Arylsulfonamides, including derivatives of this compound, have been explored for their utility in treating central nervous system diseases. The sulfonamide moiety is crucial for biological activity, making these compounds candidates for further pharmacological exploration .
Material Science
The structural characteristics of this compound lend themselves to applications in material science:
- Polybenzoxazines : Dihydro[1,3]oxazines are utilized to create polybenzoxazines, which are thermosetting materials with advantageous properties such as low water absorption and excellent thermal stability. These materials are beneficial for various industrial applications due to their mechanical properties and ease of processing .
Synthesis and Derivative Development
The synthesis of this compound and its derivatives involves various methodologies:
- Chemical Synthesis : The synthesis typically involves reactions between 2,3-dihydro-1,4-benzodioxin derivatives and sulfonyl chlorides under controlled conditions. The resulting compounds are characterized using techniques such as ^1H-NMR and IR spectroscopy .
- Derivative Exploration : Research continues into modifying the basic structure to enhance biological activity or material properties. For instance, modifications to the benzodioxin core can lead to improved pharmacological profiles or new material characteristics.
Case Study 1: Antidiabetic Potential
A study synthesized a series of new compounds based on the benzodioxin structure and evaluated their anti-diabetic potential through α-glucosidase inhibition assays. The results indicated that specific modifications led to enhanced inhibitory activity compared to standard drugs .
Case Study 2: Polybenzoxazine Development
Research on dihydro[1,3]oxazine derivatives demonstrated their ability to form polybenzoxazines with superior thermal and mechanical properties. This makes them suitable for applications in coatings and composites where durability is essential .
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter essential for cognitive function . By inhibiting these enzymes, the compound helps maintain higher levels of acetylcholine, potentially alleviating symptoms of Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its dual benzodioxane rings and pyrrolidinone core. Below is a comparative analysis with structurally related compounds:
Structure-Activity Relationship (SAR) Insights
Benzodioxane Substitution :
- Dual benzodioxane rings in the target compound may enhance binding to hydrophobic pockets in target proteins compared to single-ring analogs .
- Hydroxy methyl or nitro groups on benzodioxane derivatives (e.g., in flavones or nitrobenzenesulfonamides) improve bioactivity but may increase cytotoxicity .
Sulfonamide vs. Carboxylic Acid :
- Sulfonamide groups (as in the target compound) generally exhibit greater metabolic stability and longer half-lives than carboxylic acid derivatives (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) .
This feature is absent in simpler benzodioxane-sulfonamide hybrids .
Biological Activity
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.
Structure and Properties
The compound features a unique combination of benzodioxane and sulfonamide moieties. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Target Enzymes
The primary biological targets of this compound include:
- Cholinesterases : Enzymes that break down acetylcholine, crucial for neurotransmission.
- Lipoxygenase : Enzymes involved in the metabolism of arachidonic acid, influencing inflammatory responses.
Mode of Action
The compound acts as an inhibitor of cholinesterase enzymes. By inhibiting these enzymes, it enhances cholinergic signaling in neuronal cells, leading to improved synaptic transmission. This mechanism suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
In Vitro Studies
Research indicates that this compound exhibits significant inhibitory activity against cholinesterases. For instance:
- Acetylcholinesterase Inhibition : The compound demonstrated a notable reduction in acetylcholinesterase activity in cultured neuronal cells, leading to increased levels of acetylcholine .
In Vivo Studies
In animal models, the compound has shown promise in enhancing cognitive function and memory retention. For example:
- A study involving rats treated with the compound exhibited improved performance in maze tests compared to control groups, suggesting enhanced learning and memory capabilities .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Notable Research Outcomes
- Cognitive Function : In a controlled study with aged rats, administration of the compound resulted in significant improvements in memory tasks.
- Inflammatory Response : The compound also displayed anti-inflammatory properties by inhibiting lipoxygenase activity, which could have implications for treating conditions like arthritis .
Q & A
Q. What safety protocols are mandated for handling intermediates like alkyl/aryl halides during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
